molecular formula C9H4Br2OS2 B8302882 1-(3,4-Dibromo-2-thienyl)-1-(2-thienyl)methanone

1-(3,4-Dibromo-2-thienyl)-1-(2-thienyl)methanone

Cat. No.: B8302882
M. Wt: 352.1 g/mol
InChI Key: JKZAHAPXZJZCME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dibromo-2-thienyl)-1-(2-thienyl)methanone is a useful research compound. Its molecular formula is C9H4Br2OS2 and its molecular weight is 352.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H4Br2OS2

Molecular Weight

352.1 g/mol

IUPAC Name

(3,4-dibromothiophen-2-yl)-thiophen-2-ylmethanone

InChI

InChI=1S/C9H4Br2OS2/c10-5-4-14-9(7(5)11)8(12)6-2-1-3-13-6/h1-4H

InChI Key

JKZAHAPXZJZCME-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)C2=C(C(=CS2)Br)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 30 g of 3,4-dibromothiophene and 13.5 mL of thiophene-2-carbonylchloride in 120 mL of carbon disulfide was added 16.5 g aluminum trichloride portionwise over 10 minutes. The mixture was stirred for 3 hours, poured into 900 g of ice-water and extracted with methylene chloride. The organic layer was washed with 1N NaOH (aq), water, and dried (MgSO4). Filtration and concentration of the filtrate, in vacuo, afforded an oil which crystallized upon trituration with n-chlorobutane to yield 32 g of the subject compound as an off-white solid, m.p. 105°-109° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
13.5 mL
Type
reactant
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
900 g
Type
reactant
Reaction Step Two

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